Oxythiamine diphosphate is a phosphorylated derivative of oxythiamine, which itself is an analog of thiamine (vitamin B1). This compound plays a crucial role in various biochemical processes as it can inhibit thiamine diphosphate-dependent enzymes. Oxythiamine diphosphate is primarily recognized for its ability to interfere with the metabolism of certain organisms, including parasites and cancer cells, by mimicking the natural coenzyme thiamine diphosphate and thus competing for binding sites on enzymes that require thiamine for their activity .
Oxythiamine is metabolized into oxythiamine diphosphate, which acts as an inhibitor for thiamine diphosphate-dependent enzymes. These enzymes are involved in critical metabolic pathways, such as the decarboxylation of pyruvate and the metabolism of carbohydrates and amino acids. The inhibition occurs due to oxythiamine diphosphate binding in place of thiamine diphosphate, thereby disrupting normal enzymatic functions . For instance, studies have shown that oxythiamine diphosphate can inhibit the activity of pyruvate dehydrogenase complex and alpha-ketoglutarate dehydrogenase complex, which are vital for energy production in cells .
Oxythiamine diphosphate exhibits significant biological activity, particularly in its ability to inhibit the growth of certain pathogens and cancer cells. Research indicates that it can effectively inhibit the proliferation of the malaria parasite Plasmodium falciparum by targeting thiamine-dependent pathways . Additionally, oxythiamine has shown cytotoxic effects on various cancer cell lines, outperforming some other thiamine analogs in terms of growth inhibition . The compound's mechanism involves the generation of toxic metabolites that disrupt normal cellular functions by inhibiting crucial metabolic enzymes .
The synthesis of oxythiamine diphosphate typically involves the phosphorylation of oxythiamine. This can be achieved through various chemical methods, including reactions with phosphorylating agents such as phosphoric acid derivatives or using enzymatic approaches involving thiamine pyrophosphate synthase. The process requires careful control of reaction conditions to ensure high yields and purity of the final product .
Oxythiamine diphosphate stands out due to its dual role as both an inhibitor and a potential therapeutic agent against specific diseases while maintaining structural similarities with other compounds that influence thiamine metabolism.
Studies on oxythiamine diphosphate have revealed its interactions with various enzymes and cellular processes. For example, docking studies have shown that oxythiamine diphosphate binds to thiamine pyrophosphate-dependent enzymes, inhibiting their activity effectively. This binding affinity is crucial for understanding how oxythiamine diphosphate can be utilized to develop therapeutic agents targeting specific metabolic pathways .
Several compounds share structural similarities with oxythiamine diphosphate, primarily other thiamine analogs and antimetabolites. These include:
| Compound | Mechanism of Action |
Comparative Analysis of Thiamine Diphosphate vs. Oxythiamine Diphosphate Pyrimidine Ring ModificationsComparative Analysis of Thiamine Diphosphate vs. Oxythiamine Diphosphate Pyrimidine Ring ModificationsThe fundamental distinction between thiamine diphosphate and oxythiamine diphosphate lies in the structural modification of their respective pyrimidine rings, representing a critical alteration that transforms the molecule from an essential coenzyme into a potent competitive inhibitor [11] [12]. Thiamine diphosphate features a 4-amino-2-methylpyrimidine ring system, where the amino group at position 4 serves as a crucial electron-donating substituent that facilitates the formation of the catalytically active ylide intermediate [13] [14]. This amino group participates in hydrogen bonding networks with conserved enzyme residues and enables the electronic stabilization necessary for thiamine diphosphate's coenzyme function [15]. In contrast, oxythiamine diphosphate incorporates a 2-methyl-6-oxo-1,6-dihydropyrimidine ring system, where the amino group has been replaced by a keto group at position 6 [16] [17]. This substitution fundamentally alters the electronic properties of the pyrimidine ring by introducing a strong electron-withdrawing carbonyl group that disrupts the electron delocalization patterns essential for catalytic activity [18] [19]. The keto group at position 6 creates a lactam-like structure that significantly reduces the electron density available for stabilizing reactive intermediates formed during enzymatic catalysis [20]. Crystallographic studies have revealed that the pyrimidine ring modifications result in altered hydrogen bonding patterns within enzyme active sites [21] [22]. While thiamine diphosphate's amino group forms strong hydrogen bonds with conserved glutamate and asparagine residues, oxythiamine diphosphate's keto group exhibits weaker hydrogen bonding capacity, primarily functioning as a hydrogen bond acceptor rather than donor [23] [24]. These altered interaction patterns contribute to the compound's ability to bind tightly to enzyme active sites while remaining catalytically inactive [25].
Electronic Configuration Changes in the Thiazolium ReplacementThe electronic configuration changes resulting from pyrimidine ring modifications in oxythiamine diphosphate extend beyond the immediate structural alteration to profoundly impact the thiazolium ring's reactivity and catalytic potential [26] [27]. The thiazolium ring in both compounds maintains its fundamental five-membered heterocyclic structure containing sulfur and nitrogen atoms, but the electronic environment surrounding this ring system undergoes significant perturbation due to the altered pyrimidine substituent [28] [29]. In thiamine diphosphate, the electron-donating amino group on the pyrimidine ring contributes to an optimal electronic configuration that facilitates the formation of the C2-ylide intermediate [30] [31]. This ylide formation occurs through deprotonation at the C2 position of the thiazolium ring, creating a nucleophilic carbon center stabilized by the adjacent positively charged nitrogen and the electron-rich environment provided by the amino-substituted pyrimidine ring [32] [33]. The resulting ylide exhibits the nucleophilicity necessary to attack electrophilic substrate carbonyl groups, initiating the catalytic cycle [34]. Oxythiamine diphosphate's keto-substituted pyrimidine ring creates a markedly different electronic environment that impairs ylide formation and stability [35] [36]. The electron-withdrawing nature of the carbonyl group reduces the overall electron density available for stabilizing the C2-carbanion intermediate, making ylide formation thermodynamically unfavorable [37]. Computational studies have demonstrated that the activation energy for C2 deprotonation increases significantly in oxythiamine diphosphate compared to thiamine diphosphate, effectively preventing the formation of catalytically active intermediates [38]. The charge transfer properties between the pyrimidine and thiazolium rings also undergo substantial modification in oxythiamine diphosphate [39] [40]. Circular dichroism spectroscopy studies have revealed that the characteristic charge transfer band observed in thiamine diphosphate-enzyme complexes is significantly altered or absent in oxythiamine diphosphate complexes, indicating disrupted electronic communication between the two ring systems [41] [42]. This disruption eliminates the cooperative electronic effects that are essential for the coenzyme's catalytic function [43].
Phosphorylation Dynamics: Conversion from Oxythiamine to Oxythiamine DiphosphateThe phosphorylation dynamics governing the conversion from oxythiamine to oxythiamine diphosphate involve the same enzymatic machinery responsible for thiamine diphosphate biosynthesis, demonstrating the remarkable substrate flexibility of thiamine pyrophosphokinase [44] [45]. This enzyme recognizes oxythiamine as a viable substrate despite its modified pyrimidine ring structure, facilitating the sequential addition of two phosphate groups to generate the biologically active diphosphate form [46] [47]. Thiamine pyrophosphokinase exhibits broad substrate specificity that extends beyond the natural thiamine substrate to include various thiamine analogs, including oxythiamine [48] [49]. Kinetic studies have demonstrated that oxythiamine serves as a competent substrate for this enzyme, though with slightly altered catalytic parameters compared to thiamine. The enzyme's active site accommodates the structural differences between thiamine and oxythiamine, particularly the modified pyrimidine ring, while maintaining sufficient binding affinity to facilitate phosphorylation. The conversion process proceeds through a two-step mechanism involving initial monophosphorylation to form oxythiamine monophosphate, followed by subsequent pyrophosphorylation to generate oxythiamine diphosphate. Each phosphorylation event requires ATP as the phosphate donor and is facilitated by magnesium ions that coordinate the nucleoside triphosphate substrate. The reaction mechanism follows an ordered sequential pathway where ATP binds first, followed by the thiamine analog substrate, leading to the formation of the phosphorylated product and adenosine monophosphate. Crystallographic studies of thiamine pyrophosphokinase in complex with various substrates have revealed the structural basis for the enzyme's substrate promiscuity. The active site contains a spacious binding pocket that can accommodate the modified pyrimidine ring of oxythiamine without significant steric clashes. The enzyme's recognition of oxythiamine relies primarily on interactions with the thiazolium ring and hydroxyethyl side chain, regions that remain structurally conserved between thiamine and oxythiamine. The phosphorylation efficiency of oxythiamine by thiamine pyrophosphokinase has important implications for the compound's biological activity. Rapid conversion to the diphosphate form ensures that oxythiamine can effectively compete with thiamine diphosphate for binding to target enzymes. Studies using mass spectrometry have confirmed the formation of oxythiamine diphosphate in reaction mixtures containing thiamine pyrophosphokinase, oxythiamine, and ATP, providing direct evidence for the enzyme's ability to phosphorylate this thiamine analog.
Oxythiamine diphosphate functions as a competitive inhibitor of thiamine diphosphate-dependent enzymes through direct competition for the coenzyme binding site [1] [2]. The compound exhibits remarkable structural similarity to thiamine diphosphate, differing only in the modification of the pyrimidine ring where the amino group at position 4 is replaced by a keto group, forming a pyrimidin-6-one structure [3]. This structural alteration maintains sufficient molecular recognition for enzyme binding while abolishing catalytic activity [1] [2]. The competitive inhibition mechanism involves oxythiamine diphosphate binding to the same active site as thiamine diphosphate, preventing the natural coenzyme from accessing its binding pocket [1] [4]. The modified pyrimidine ring in oxythiamine diphosphate disrupts the electron delocalization pattern essential for thiazolium ring activation, rendering the bound enzyme catalytically inactive [2] [3]. Despite this functional impairment, the compound retains high affinity for thiamine diphosphate-dependent enzymes, often exhibiting dissociation constants comparable to or lower than those of the natural coenzyme [4] [5]. Kinetic Parameters for Oxythiamine Diphosphate Inhibition:
The binding affinity of oxythiamine diphosphate frequently exceeds that of thiamine diphosphate, with inhibition constants often in the nanomolar to low micromolar range [4] [6]. For pyruvate dehydrogenase complex, oxythiamine diphosphate demonstrates exceptionally potent inhibition with Ki values as low as 0.006 μM [7], while transketolase inhibition occurs at Ki values ranging from 0.02 to 0.2 μM [8]. The high affinity results from retention of key molecular interactions, including coordination with the required magnesium ion through the diphosphate moiety and hydrophobic interactions within the enzyme active site [1] [4]. The molecular basis of competitive binding involves multiple interaction points between oxythiamine diphosphate and the enzyme active site. The diphosphate group maintains electrostatic interactions with the essential magnesium ion, while the modified pyrimidine ring forms hydrogen bonds with surrounding amino acid residues [1] [4]. However, the keto group substitution prevents the formation of the catalytically active thiazolium ylide intermediate, effectively blocking the catalytic cycle [2] [3]. Impact on Transketolase Function in Pentose Phosphate PathwayOxythiamine diphosphate exerts profound effects on transketolase function, disrupting the non-oxidative branch of the pentose phosphate pathway [9] [10]. Transketolase catalyzes the reversible transfer of two-carbon units from ketose donors to aldose acceptors, playing a critical role in ribose-5-phosphate synthesis and the interconversion of pentose and hexose phosphates [11] [12]. The enzyme requires thiamine diphosphate as an essential cofactor, along with magnesium ions, for catalytic activity [11] [12]. The inhibition mechanism involves oxythiamine diphosphate competing directly with thiamine diphosphate for the cofactor binding site on transketolase [9] [8]. The compound demonstrates potent inhibitory activity against transketolase, with Ki values ranging from 0.02 to 0.2 μM for rat liver enzyme and approximately 0.03 μM for yeast transketolase [8]. This inhibition effectively blocks the enzyme's ability to catalyze the transfer of glycolaldehyde units between sugar phosphates, disrupting the normal flow of metabolites through the pentose phosphate pathway [9] [10]. Metabolic Consequences of Transketolase Inhibition:
The disruption of ribose synthesis represents a particularly critical consequence of transketolase inhibition. Transketolase catalyzes key reactions in the non-oxidative pentose phosphate pathway, including the conversion of xylulose-5-phosphate and ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate [11] [13]. When oxythiamine diphosphate blocks this activity, cells experience reduced ribose-5-phosphate availability, directly impacting nucleotide synthesis and DNA replication [9] [14]. The cellular response to transketolase inhibition involves multiple adaptive mechanisms. Studies using pancreatic cancer cells treated with oxythiamine revealed altered dynamics of protein expression, with 52 differential proteins identified, including 14 phosphorylated proteins [9] [10]. The temporal expression patterns indicated that oxythiamine altered protein dynamics in a time-dependent fashion by suppressing phosphokinase expression, ultimately leading to cancer cell apoptosis [9] [10]. Quantitative proteomic analysis demonstrated that transketolase inhibition resulted in changes to multiple cellular signaling pathways associated with cell apoptosis [9] [10]. The study revealed three distinct protein expression clusters: straight down-regulation (37% of proteins), upright "V" shape pattern (47.8%), and downright "V" shape pattern (15.2%) [9] [10]. These findings suggest that interference with a single metabolic enzyme activity can trigger cascading effects across multiple cellular signaling networks [9] [10]. Disruption of Pyruvate Dehydrogenase Complex ActivityOxythiamine diphosphate demonstrates particularly potent inhibitory effects against the pyruvate dehydrogenase complex, a critical multienzyme system that links glycolysis to the citric acid cycle [6] [7]. The pyruvate dehydrogenase complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, involving three main catalytic subunits (E1, E2, and E3) and requiring thiamine diphosphate as an essential cofactor [15] [16]. The inhibition kinetics of oxythiamine diphosphate against pyruvate dehydrogenase complex reveal exceptionally high potency, with Ki values ranging from 0.006 to 0.025 μM [6] [7]. Studies using purified bison heart pyruvate dehydrogenase complex demonstrated that oxythiamine diphosphate strongly inhibits both the apoenzyme and holoenzyme forms, with apparent I50 values of 0.006 μM for the holoenzyme [7]. This represents inhibition that is significantly more potent than the natural coenzyme's Km value of 0.06 μM [6]. Mechanistic Characteristics of Pyruvate Dehydrogenase Complex Inhibition:
The molecular mechanism involves oxythiamine diphosphate binding to the thiamine diphosphate-binding site on the E1 subunit of the pyruvate dehydrogenase complex [6] [7]. The compound's modified pyrimidine ring prevents the formation of the catalytically active thiazolium ylide intermediate essential for pyruvate decarboxylation [2] [6]. Despite this functional impairment, oxythiamine diphosphate maintains strong binding affinity through retained interactions with the magnesium ion and surrounding amino acid residues [7]. The reversible nature of the inhibition has been demonstrated through gel filtration experiments, where removal of oxythiamine diphosphate resulted in complete recovery of enzyme activity without added thiamine diphosphate [7]. This finding indicates that the endogenous thiamine diphosphate remains associated with the enzyme complex during inhibition, suggesting that oxythiamine diphosphate competes dynamically with the natural coenzyme for binding [7]. Comparative studies with other thiamine diphosphate-dependent enzymes reveal that pyruvate dehydrogenase complex shows particular sensitivity to oxythiamine diphosphate inhibition [6] [7]. In contrast to the pyruvate dehydrogenase complex, the 2-oxoglutarate dehydrogenase complex holoenzyme demonstrates weak inhibition by oxythiamine diphosphate, suggesting structural differences in cofactor binding sites between these related enzyme systems [7]. The physiological implications of pyruvate dehydrogenase complex inhibition extend beyond simple metabolic disruption. Studies using Saccharomyces cerevisiae demonstrated that mitochondrial enzymes, including pyruvate dehydrogenase complex, were inhibited by oxythiamine throughout the entire experimental period, while cytosolic enzymes showed variable responses [17]. This differential sensitivity suggests that oxythiamine diphosphate may preferentially target mitochondrial thiamine diphosphate-dependent enzymes, potentially explaining the observed strong decrease in growth rate and viability in oxythiamine-treated cells [17]. Allosteric Effects on Thiamine Diphosphate Riboswitch InteractionsOxythiamine diphosphate exhibits significant allosteric regulatory effects on thiamine diphosphate riboswitches, specialized RNA structures that control gene expression in response to thiamine diphosphate binding [18] [19]. The thiamine diphosphate riboswitch represents the most widely distributed riboswitch class, found across bacteria, archaea, and eukaryotes, where it regulates genes involved in thiamine biosynthesis and transport [20] [21]. The binding mechanism involves oxythiamine diphosphate competing with thiamine diphosphate for the riboswitch aptamer domain, which consists of two distinct binding pockets [18] [22]. Crystal structure analysis of the Arabidopsis thaliana thiamine diphosphate riboswitch in complex with oxythiamine diphosphate reveals that the compound binds with a dissociation constant of 1.67 μM, representing approximately 33-fold weaker binding compared to the natural ligand thiamine diphosphate (Kd ~50 nM) [19] [22]. Structural Adaptations for Oxythiamine Diphosphate Binding:
The tautomeric considerations play a crucial role in oxythiamine diphosphate-riboswitch interactions. Structural studies demonstrate that the pyrimidine ring of oxythiamine diphosphate is stabilized in its enol form to retain key hydrogen bonding interactions with guanosine 28 of the riboswitch [18] [22]. This tautomeric adaptation allows the modified ligand to maintain essential molecular recognition despite the structural differences from thiamine diphosphate [19] [23]. Mechanistic implications of oxythiamine diphosphate binding extend to the regulation of thiamine metabolism. The compound's ability to bind thiamine diphosphate riboswitches, albeit with reduced affinity, suggests a potential role in cellular thiamine homeostasis [19]. The higher dissociation constant for oxythiamine diphosphate provides a mechanistic advantage for riboswitch activation in response to natural deamination of thiamine diphosphate, as even small decreases in thiamine diphosphate concentration would reduce levels below the riboswitch's binding threshold [19]. The allosteric regulation mechanism involves conformational changes in the riboswitch structure upon oxythiamine diphosphate binding. The riboswitch adopts alternative secondary structures that affect gene expression through various mechanisms, including transcription termination, translation initiation, and mRNA stability [24] [25]. When oxythiamine diphosphate binds, it stabilizes specific secondary and tertiary structure elements that modulate the synthesis of proteins encoded by the associated mRNA [22] [26]. Functional consequences of oxythiamine diphosphate-riboswitch interactions include altered expression of thiamine-related genes. The compound's binding can downregulate the expression of thiamine metabolic genes, similar to the natural ligand but with reduced efficiency [27] [25]. This regulatory effect contributes to the overall disruption of thiamine utilization pathways, complementing the direct enzymatic inhibition effects of oxythiamine diphosphate [1] [2]. XLogP3 -2.2
Hydrogen Bond Acceptor Count 10
Hydrogen Bond Donor Count 3
Exact Mass 425.02115968 g/mol
Monoisotopic Mass 425.02115968 g/mol
Heavy Atom Count 26
Dates
Last modified: 08-10-2024
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